molecular formula C6H10O2S B069658 Hydroxyethylthiomethacrylate CAS No. 169682-76-2

Hydroxyethylthiomethacrylate

Cat. No. B069658
M. Wt: 146.21 g/mol
InChI Key: JOSPATDJXGYHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyethylthiomethacrylate, also known as HETMA, is a chemical compound that has gained popularity in the field of scientific research due to its unique properties. It is a monomer that is commonly used in the synthesis of polymers and copolymers. HETMA has a thiol group that makes it an excellent candidate for the preparation of functional materials.

Mechanism Of Action

The thiol group in Hydroxyethylthiomethacrylate makes it an excellent candidate for the preparation of functional materials. The thiol group can undergo a thiol-ene reaction, which results in the formation of a covalent bond between the thiol group and an unsaturated carbon-carbon bond. This reaction is usually initiated by UV light or heat. The thiol-ene reaction has been extensively used in the synthesis of polymers and copolymers, which have a wide range of applications.

Biochemical And Physiological Effects

Hydroxyethylthiomethacrylate has been shown to have low toxicity and is biocompatible. It has been used in the synthesis of biomaterials, such as hydrogels, which have shown promising results in tissue engineering and drug delivery systems. Hydroxyethylthiomethacrylate-based hydrogels have been shown to have good mechanical properties, high water content, and good biocompatibility. These properties make them an excellent candidate for tissue engineering applications.

Advantages And Limitations For Lab Experiments

Hydroxyethylthiomethacrylate has several advantages for lab experiments. It is easy to synthesize, has low toxicity, and is biocompatible. It can be easily incorporated into polymers and copolymers, which have a wide range of applications. However, Hydroxyethylthiomethacrylate has some limitations. It is sensitive to UV light and heat, which can initiate the thiol-ene reaction. This can result in the premature crosslinking of the polymer, which can affect its properties.

Future Directions

There are several future directions for the use of Hydroxyethylthiomethacrylate in scientific research. One direction is the development of Hydroxyethylthiomethacrylate-based polymers for drug delivery systems. Hydroxyethylthiomethacrylate-based polymers can be used to develop drug delivery systems that are biocompatible, biodegradable, and have controlled release properties. Another direction is the development of Hydroxyethylthiomethacrylate-based hydrogels for tissue engineering applications. Hydroxyethylthiomethacrylate-based hydrogels can be used to develop scaffolds for tissue regeneration, which have good mechanical properties, high water content, and good biocompatibility. Additionally, Hydroxyethylthiomethacrylate can be used in the synthesis of functional materials, such as self-healing coatings and adhesives, which have a wide range of applications.

Synthesis Methods

Hydroxyethylthiomethacrylate can be synthesized through a radical polymerization reaction. The reaction involves the addition of a thiol group to methacrylate, resulting in the formation of Hydroxyethylthiomethacrylate. The reaction is usually carried out in the presence of a radical initiator, such as AIBN or benzoyl peroxide, and a solvent, such as ethanol or water.

Scientific Research Applications

Hydroxyethylthiomethacrylate has been extensively used in scientific research due to its unique properties. It is commonly used in the synthesis of polymers and copolymers, which have a wide range of applications, such as drug delivery systems, tissue engineering, and biosensors. Hydroxyethylthiomethacrylate-based polymers have been used to develop hydrogels, which have shown promising results in wound healing and tissue regeneration. Hydroxyethylthiomethacrylate has also been used in the synthesis of functional materials, such as self-healing coatings and adhesives.

properties

CAS RN

169682-76-2

Product Name

Hydroxyethylthiomethacrylate

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

S-(2-hydroxyethyl) 2-methylprop-2-enethioate

InChI

InChI=1S/C6H10O2S/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3

InChI Key

JOSPATDJXGYHCF-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)SCCO

Canonical SMILES

CC(=C)C(=O)SCCO

Other CAS RN

169682-76-2

synonyms

HETMA
hydroxyethylthiomethacrylate
thiomethacrylic acid S-(2-hydroxyethyl) este

Origin of Product

United States

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